6-Iodo-2-methyl-indan-1-one
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Overview
Description
6-Iodo-2-methyl-indan-1-one is an organic compound with the molecular formula C10H9IO. It belongs to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position on the indanone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methyl-indan-1-one typically involves the iodination of 2-methyl-indan-1-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 2-methyl-indan-1-one using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-methyl-indan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-azido-2-methyl-indan-1-one or 6-thiocyanato-2-methyl-indan-1-one.
Oxidation: Formation of 6-iodo-2-methyl-indan-1-carboxylic acid.
Reduction: Formation of 6-iodo-2-methyl-indan-1-ol.
Scientific Research Applications
6-Iodo-2-methyl-indan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methyl-indan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-indan-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-methyl-indan-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
6-Chloro-2-methyl-indan-1-one: Contains a chlorine atom, which also affects its chemical behavior differently compared to the iodine derivative.
Uniqueness
6-Iodo-2-methyl-indan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to other halogens can influence the compound’s interactions and reactivity in various chemical reactions .
Properties
Molecular Formula |
C10H9IO |
---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
6-iodo-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 |
InChI Key |
BBHMPUYKONKGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)I |
Origin of Product |
United States |
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